molecular formula C28H31N3O6 B010687 Benidipine CAS No. 105979-17-7

Benidipine

货号: B010687
CAS 编号: 105979-17-7
分子量: 505.6 g/mol
InChI 键: QZVNQOLPLYWLHQ-ZEQKJWHPSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benidipine is a long-acting dihydropyridine (DHP) calcium channel blocker (CCB) approved for hypertension and angina. Its chemical structure, (3R)-1-benzyl-3-piperidinyl methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, confers high vascular selectivity and dual L-/T-type calcium channel inhibition . Beyond its antihypertensive effects, this compound demonstrates pleiotropic benefits, including anti-inflammatory , antioxidant , and osteogenic activity , as well as neuroprotective effects in cerebral ischemia .

准备方法

Synthetic Route for Benidipine Hydrochloride

The primary synthetic pathway for this compound hydrochloride involves esterification and piperidinyl coupling reactions. The process, as described by process chemistry studies , follows a sequence of steps to generate the active pharmaceutical ingredient (API) and its diastereomers.

Reaction Mechanism and Intermediate Formation

The synthesis begins with 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid 3-methyl ester (Ben-1) , a key intermediate. Ben-1 undergoes activation with thionyl chloride (SOCl₂) in a dichloromethane-dimethylformamide (4:1) mixture at 0–5°C to form the corresponding acid chloride. Subsequent coupling with 1-benzylpiperidin-3-ol (Ben-2) at controlled temperatures yields the racemic mixture of this compound .

Critical parameters for this step :

  • Molar ratios : 1.00 equiv. Ben-1, 1.20 equiv. SOCl₂, 1.10 equiv. Ben-2.

  • Temperature : 0–5°C during SOCl₂ addition, followed by gradual warming to 25°C.

  • Purification : Crystallization using ethanol-acetone mixtures achieves α-benidipine hydrochloride (45% yield) .

Isolation of β-Benidipine Hydrochloride

The filtrate from α-benidipine crystallization contains the β-diastereomer (RS/SR racemate). Concentrating the mother liquor induces β-benidipine crystallization, yielding 36% after 48 hours of stirring . The stereochemical outcomes arise from the two chiral centers in this compound, leading to four enantiomers grouped into α (RR/SS) and β (RS/SR) diastereomers .

Table 1: Comparative Properties of α- and β-Benidipine Hydrochloride

Propertyα-Benidipine Hydrochlorideβ-Benidipine Hydrochloride
Retention time (HPLC)20.38 min 23.12 min
CrystallinityYellowish crystallineYellowish crystalline
Pharmaceutical relevanceAPIProcess impurity

Process-Related Impurities and Control Strategies

Identification of Major Impurities

During synthesis, three impurities dominate:

  • Ben-1 acid : Formed via ester hydrolysis of Ben-1 under alkaline conditions .

  • Ben-bis impurity : A diester derivative resulting from Ben-1 acid coupling with excess Ben-2 .

  • Residual Ben-2 : Unreacted starting material with high polarity requiring specialized HPLC detection .

Table 2: Impurity Profiles and Mitigation Strategies

ImpuritySourceControl MethodMaximum Limit
Ben-1 acidIncomplete ester hydrolysisAlkaline hydrolysis optimization0.55%
Ben-bisReaction of Ben-1 acid with Ben-2Purification of Ben-1 intermediate0.30%
Residual Ben-2Incomplete coupling reactionDedicated HPLC method (LOD: 0.01%) 0.10%

Analytical Methods for Impurity Detection

A stability-indicating UPLC method validates this compound purity under stress conditions (heat, light, humidity) . Key parameters:

  • Column : Hypersil BDS C18 (100 × 4.6 mm, 3 µm).

  • Mobile phase : Phosphate buffer (pH 3.0)-methanol-THF (65:27:8).

  • Detection : UV at 237 nm, flow rate 0.75 mL/min .

For Ben-2 quantification, a separate HPLC method employs a C18 column with methanol-water (50:50) eluent, achieving a limit of detection (LOD) of 0.01% .

Optimization of Synthetic Conditions

Crystallization and Polymorphism Control

Recrystallization from ethanol-acetone mixtures ensures α-benidipine predominance. Process variables influencing crystal form include:

  • Solvent ratios : Ethanol:acetone (3:1) minimizes β-isomer contamination .

  • Cooling rate : Gradual cooling (0.5°C/min) enhances crystal uniformity .

Stereochemical Purity Enhancement

Diastereomer separation relies on differential solubility:

  • α-Benidipine exhibits lower solubility in ethanol-acetone, favoring early crystallization.

  • β-Benidipine remains soluble until solvent concentration increases .

Scale-Up and Industrial Production

Pilot-Scale Synthesis

Batch sizes up to 50 kg maintain yields of 45–50% for α-benidipine. Critical adjustments include:

  • Reaction vessel design : Jacketed reactors for precise temperature control.

  • Filtration systems : Centrifugal filters to isolate crystalline products efficiently .

Quality Assurance and Regulatory Compliance

Validation of Analytical Procedures

The HPLC assay for this compound quantification demonstrates linearity (10–50 ppm, R² > 0.999) and precision (%RSD < 2.0) . The formula for assay calculation is:

\text{% Assay} = \frac{\text{Sample Area}}{\text{Standard Area}} \times \frac{\text{Weight of Standard}}{\text{Weight of Sample}} \times \frac{\text{Dilution of Sample}}{\text{Dilution of Standard}} \times \text{Purity} \times 100

Table 3: HPLC Method Validation Parameters

ParameterSpecification
Linearity range10–50 ppm
Precision (%RSD)<2.0
Detection wavelength237 nm
Injection volume10 µL

化学反应分析

苯尼地平会发生各种化学反应,包括氧化、还原和取代。这些反应中常用的试剂包括氧化剂、还原剂和亲核试剂。这些反应形成的主要产物取决于所用条件和试剂。 例如,苯尼地平的氧化可以导致形成苯尼地平 N-氧化物,而还原可以产生苯尼地平醇衍生物 .

科学研究应用

Pharmacological Properties

Benidipine uniquely blocks three types of calcium channels: L, N, and T-type channels, which contributes to its efficacy in managing various cardiovascular diseases. Its pharmacokinetic profile includes a long duration of action, making it suitable for once-daily dosing. The drug exhibits high vascular selectivity and has been shown to enhance nitric oxide production and exert antioxidant effects, which are beneficial for vascular health .

Hypertension Management

This compound is primarily indicated for the treatment of hypertension, including renoparenchymal hypertension. It has demonstrated reliable antihypertensive effects when used alone or in combination with angiotensin II receptor blockers (ARBs). Studies indicate that this compound may provide superior blood pressure control compared to other CCBs, particularly in patients with resistant hypertension .

Cardiac Protection

Research has shown that this compound can prevent cardiac hypertrophy and heart failure in animal models subjected to pressure overload. In a study involving transverse aortic constriction (TAC) in mice, this compound significantly inhibited myocardial hypertrophy and improved cardiac function compared to untreated controls . This suggests potential benefits in patients with ischemic heart disease and heart failure.

Renal Protective Effects

This compound has been associated with renal protective effects, particularly in diabetic patients. Its ability to lower blood pressure while providing renal protection makes it a valuable option for managing hypertension in this population . Clinical studies have reported that this compound can reduce proteinuria and improve renal function markers in hypertensive patients with renal impairment .

Emerging Research

Recent studies have expanded the understanding of this compound's mechanisms and applications:

  • Combination Therapy : In the COPE trial, this compound was evaluated as part of a combination therapy regimen for patients not achieving target blood pressure levels. The results indicated that adding this compound to ARBs or beta-blockers improved cardiovascular outcomes significantly .
  • Cancer Research : Preliminary studies suggest that this compound may have applications beyond cardiovascular diseases, such as inhibiting the proliferation of glioblastoma cells by targeting T-type calcium channels. This opens avenues for further research into its potential anti-cancer effects .

Case Studies

StudyPopulationInterventionOutcomes
COPE Trial 3501 hypertensive patientsThis compound + ARB/BB/ThiazideImproved BP control (<140/90 mm Hg)
Animal Study on Cardiac Hypertrophy Mice with TACThis compound (10 mg/kg/day)Reduced cardiac hypertrophy and improved heart function
Diabetic Patients Hypertensive individualsThis compound monotherapyDecreased proteinuria and improved renal function

相似化合物的比较

Pharmacokinetic and Pharmacodynamic Profiles

Table 1: Key Pharmacokinetic Differences

Parameter Benidipine Nifedipine Amlodipine Cilnidipine
Metabolism CYP3A4/5 CYP3A4 CYP3A4 CYP3A4/CYP2D6
T-Type Channel Block Yes No No Yes
Half-Life ~24 hours 2–5 hours 30–50 hours 9–12 hours

This compound uniquely inhibits T-type channels, which contribute to renal and cardiac protection, unlike most DHPs (e.g., nifedipine, amlodipine) that target only L-type channels .

Cardiovascular Effects

Table 2: Hemodynamic and Neurohormonal Comparisons

Compound (Dose) SBP Reduction Heart Rate Change Plasma Norepinephrine
This compound (2 mg/kg) Significant Neutral Neutral
Nifedipine (5 mg/kg) Significant ↑↑ ↑↑
Amlodipine (3 mg/kg) Significant Neutral
Cilnidipine (6 mg/kg) Significant ↑ (trend)

This compound avoids reflex tachycardia and sympathetic activation common with other DHPs, likely due to T-type channel blockade and nitric oxide-mediated vasodilation .

Organ Protection and Clinical Outcomes

Renal Protection

  • In hypertensive patients with chronic kidney disease (CKD), this compound reduced proteinuria comparably to amlodipine but showed superior anti-inflammatory effects (e.g., lower IL-6, TNF-α) .
  • Combined with irbesartan (ARB), this compound significantly reduced urinary albumin excretion vs. monotherapy .

Cerebral Protection

  • In rat models of cerebral ischemia, this compound (30 μg/kg) improved survival and attenuated ATP/lactate imbalances, outperforming nicardipine and nifedipine .

Bone Health

Antioxidant Activity

  • At 1 nM, this compound reduced H₂O₂-induced lipid peroxidation in rat hearts, whereas nifedipine (10 nM) showed weaker effects .

Clinical Trial Data Highlights

Table 3: Select Comparative Studies

Study Design This compound vs. Comparator Key Outcome Reference
RCT (Hypertension + CKD) This compound vs. HCTZ Similar BP control; ↓ proteinuria
Rat Cerebral Ischemia This compound vs. Nicardipine ↑ Survival time; ↓ cerebral edema
Ovariectomized Mice This compound vs. Control ↑ Trabecular thickness/BMD
Combination Therapy (EH) This compound + Irbesartan Synergistic ↓ urinary albumin

生物活性

Benidipine is a dihydropyridine calcium channel blocker primarily used in the management of hypertension and angina pectoris. Its biological activity extends beyond mere blood pressure reduction, encompassing endothelial protection, modulation of nitric oxide (NO) production, and enhancement of endothelial progenitor cell (EPC) differentiation. This article reviews the multifaceted biological activities of this compound, supported by clinical studies and experimental data.

This compound operates primarily by inhibiting L-type voltage-dependent calcium channels, leading to reduced intracellular calcium levels and subsequent vasodilation. This mechanism is crucial for its antihypertensive effects. Additionally, this compound has been shown to augment endothelial function through various pathways:

  • Nitric Oxide Production : this compound enhances the expression and activity of endothelial nitric oxide synthase (eNOS), promoting NO production. This effect contributes to vasodilation and improved endothelial function .
  • Endothelial Progenitor Cell Differentiation : Research indicates that this compound stimulates the differentiation of circulating EPCs into endothelial cells, potentially aiding in vascular repair and regeneration .

Endothelial Function and Nitric Oxide

A study demonstrated that this compound significantly increases eNOS activity in human umbilical vein endothelial cells, leading to enhanced NO production. At concentrations ranging from 0.3 to 10 μM, this compound not only increased eNOS expression but also promoted cGMP accumulation, a second messenger for NO signaling . This suggests that this compound may play a role in mitigating endothelial dysfunction associated with hypertension.

Case Studies on Hypertensive Patients

A randomized trial involving hypertensive patients with albuminuria compared the efficacy of this compound with angiotensin receptor blockers (ARBs). The results showed that adding this compound to ARB therapy significantly improved blood pressure control, achieving target levels in 83% of patients compared to 36% in the ARB-only group . The study highlighted the renoprotective effect of this compound, as evidenced by a reduction in urinary albumin excretion.

COPE Trial Analysis

The COPE trial evaluated the cardiovascular outcomes of three different this compound-based regimens (ARB, β-blocker, thiazide) among 3,501 hypertensive patients. Results indicated that the combination of this compound with thiazide yielded better cardiovascular outcomes compared to combinations with β-blockers or ARBs . Notably, the incidence of composite cardiovascular endpoints was lower in patients receiving this compound-thiazide combinations.

Data Summary

Study Focus Findings
Ando et al. (2006) EPC differentiationThis compound increased DiI-Ac-LDL+/FITC-lectin+ cell numbers via PI3K/Akt pathway activation.
Randomized Trial (2022) Hypertension managementThis compound added to ARB therapy improved BP control significantly.
COPE Trial (2016) Cardiovascular outcomesThis compound-thiazide combination showed superior outcomes compared to other combinations.

常见问题

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying benidipine in pharmaceutical formulations, and how do their parameters compare?

  • Methodology : High-performance liquid chromatography (HPLC) with UV detection is widely used for this compound quantification due to its specificity and reproducibility. For example, a validated HPLC method achieved linearity (R² = 0.9997) for this compound at 2–6 μg/mL with precision (RSD% = 0.106%) and accuracy (99.95–100.25% recovery) . UV-Vis spectrophotometry at λmax 237 nm offers a rapid alternative, with linearity in 2.0–16.0 μg/mL and LOD/LOQ of 0.34/1.02 μg/mL . Researchers should select methods based on sensitivity requirements and matrix complexity.

Q. How can this compound pharmacokinetics be accurately modeled in human plasma, and what parameters are critical for interpretation?

  • Methodology : LC-MS/MS is optimal for pharmacokinetic studies due to its sensitivity (LLOQ = 0.0204 ng/mL). Key parameters include t1/2 (1.86 ± 0.69 h), Cmax (1.4961 ± 0.4795 ng/mL), and AUC0–t . Plasma extraction using methyl tert-butyl ether and validation via calibration curves (0.0204–3.0660 ng/mL) ensure reliability .

Q. What experimental design considerations are essential for stability studies of this compound in combination therapies?

  • Methodology : Use forced degradation studies under acidic, alkaline, oxidative, and photolytic conditions to assess stability-indicating properties. For example, an HPLC method demonstrated no interference from degradation products, ensuring specificity for this compound and chlorthalidone in combined tablets . Include robustness testing (e.g., column temperature variations) to validate method resilience.

Advanced Research Questions

Q. How can contradictory clinical data on this compound's impact on blood pressure variability (BPV) be systematically resolved?

  • Methodology : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to design meta-analyses or secondary analyses of trials like COPE and ELSA. For instance, COPE reported this compound/diuretic combinations reduced long-term BPV more effectively than this compound/ARBs, while ELSA found no BPV differences between CCBs and BBs . Use heterogeneity analysis (e.g., I² statistics) to identify confounding variables like patient demographics or dosing regimens.

Q. What strategies optimize LC-MS/MS parameters for this compound quantification in complex biological matrices?

  • Methodology : Optimize ionization conditions (e.g., electrospray ionization in positive ion mode) and mobile phase composition (e.g., 5 mmol·L⁻¹ ammonium acetate-acetonitrile). Validate matrix effects using post-column infusion and assess recovery rates (75.1–83.6%) via spiked plasma samples . Include internal standards (e.g., azelnidipine) to correct for variability.

Q. How can novel drug delivery systems for this compound be designed to enhance bioavailability while minimizing adverse effects?

  • Methodology : Use Quality by Design (QbD) principles to develop nanostructured carriers (e.g., liposomes). Characterize particle size, encapsulation efficiency, and in vitro release profiles. Compare pharmacokinetic parameters (e.g., AUC, Cmax) against conventional formulations in animal models . Prioritize excipients with GRAS status to ensure safety.

Q. What methodologies address the challenges of replicating this compound's renal protective effects observed in preclinical studies?

  • Methodology : Design translational studies with PICO framework :

  • Population : Hypertensive patients with diabetic nephropathy.
  • Intervention : this compound (4–8 mg/day).
  • Comparison : Other CCBs (e.g., amlodipine).
  • Outcome : Urinary albumin excretion, eGFR.
    Ensure longitudinal follow-up (≥6 months) and control for confounders like HbA1c levels .

Q. How can this compound's pleiotropic effects (e.g., anti-inflammatory, antioxidant) be mechanistically dissected using in vitro models?

  • Methodology : Employ gene expression profiling (e.g., RNA-seq) in endothelial cells treated with this compound. Focus on pathways like NF-κB and Nrf2. Validate findings via siRNA knockdown or pharmacological inhibitors. Pair with functional assays (e.g., ROS detection) to link molecular changes to phenotypic outcomes .

Q. Data Analysis & Reproducibility

Q. What statistical approaches are recommended for resolving discrepancies in this compound clinical trial outcomes?

  • Methodology : Apply Bayesian hierarchical models to account for between-study heterogeneity. For instance, reconcile COPE trial results (BPV reduction) with null findings in ELSA by modeling covariates like baseline BPV and adherence rates . Use sensitivity analyses to test robustness.

Q. How can researchers ensure reproducibility of this compound studies, particularly in pharmacokinetic and formulation research?

  • Methodology : Follow AGENDA guidelines : Document reagent sources (e.g., manufacturer, lot numbers), share raw data (e.g., chromatograms, calibration curves), and provide step-by-step protocols in appendices . Use platforms like Zenodo for open-access data deposition.

属性

IUPAC Name

5-O-[(3R)-1-benzylpiperidin-3-yl] 3-O-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N3O6/c1-18-24(27(32)36-3)26(21-11-7-12-22(15-21)31(34)35)25(19(2)29-18)28(33)37-23-13-8-14-30(17-23)16-20-9-5-4-6-10-20/h4-7,9-12,15,23,26,29H,8,13-14,16-17H2,1-3H3/t23-,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZVNQOLPLYWLHQ-ZEQKJWHPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC2CCCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C([C@H](C(=C(N1)C)C(=O)O[C@@H]2CCCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0022648
Record name Benidipene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0022648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

505.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<1 mg/ml
Record name Benidipine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09231
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

105979-17-7
Record name Benidipine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105979-17-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benidipine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105979177
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benidipine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09231
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Benidipene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0022648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENIDIPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4G9T91JS7E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

>193ºC
Record name Benidipine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09231
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Valinate
Valinate
Benidipine
Valinate
Valinate
Valinate
Benidipine
Valinate
Valinate
Benidipine
Valinate
Valinate
Valinate
Benidipine
Valinate
Valinate
Benidipine
Valinate
Valinate
Valinate
Benidipine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。